Butyl p-hexyloxybenzylidene p-aminobenzoate
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Overview
Description
Butyl p-hexyloxybenzylidene p-aminobenzoate is an organic compound with the molecular formula C24H31NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butyl ester group, a hexyloxybenzylidene moiety, and an aminobenzoate group .
Scientific Research Applications
Butyl p-hexyloxybenzylidene p-aminobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl p-hexyloxybenzylidene p-aminobenzoate typically involves the condensation of p-hexyloxybenzaldehyde with p-aminobenzoic acid, followed by esterification with butanol. The reaction conditions often include the use of a suitable catalyst, such as p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Butyl p-hexyloxybenzylidene p-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of butyl p-hexyloxybenzylidene p-aminobenzoate involves its interaction with specific molecular targets and pathways. For instance, in medical applications, it may act by absorbing ultraviolet (UV) radiation, thereby preventing damage to the skin. The compound’s structure allows it to interact with cellular components, leading to its protective effects .
Comparison with Similar Compounds
Butyl p-hexyloxybenzylidene p-aminobenzoate can be compared with other similar compounds, such as:
Butyl aminobenzoate: Known for its use as a local anesthetic.
Ethyl p-aminobenzoate: Commonly used in topical anesthetics.
Methyl p-aminobenzoate: Another local anesthetic with similar properties.
The uniqueness of this compound lies in its hexyloxybenzylidene moiety, which imparts specific chemical and physical properties that differentiate it from other related compounds .
Properties
IUPAC Name |
butyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-3-5-7-8-18-27-23-15-9-20(10-16-23)19-25-22-13-11-21(12-14-22)24(26)28-17-6-4-2/h9-16,19H,3-8,17-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPUCYFWMJISAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592347 |
Source
|
Record name | Butyl 4-[(E)-{[4-(hexyloxy)phenyl]methylidene}amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37177-16-5 |
Source
|
Record name | Butyl 4-[(E)-{[4-(hexyloxy)phenyl]methylidene}amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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